molecular formula C11H9ClN2O B3380164 2-Chloro-4-methyl-6-phenoxypyrimidine CAS No. 18247-32-0

2-Chloro-4-methyl-6-phenoxypyrimidine

Cat. No.: B3380164
CAS No.: 18247-32-0
M. Wt: 220.65 g/mol
InChI Key: SMIVOTFQHQYUMO-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-phenoxypyrimidine (CAS: 18247-32-0) is a halogenated pyrimidine derivative with the molecular formula C₁₁H₉ClN₂O and a molecular weight of 220.66 g/mol . Its structure features a chlorine atom at position 2, a methyl group at position 4, and a phenoxy group at position 5. Notably, it is currently listed as discontinued in commercial catalogs .

Properties

IUPAC Name

2-chloro-4-methyl-6-phenoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-7-10(14-11(12)13-8)15-9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIVOTFQHQYUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-6-phenoxypyrimidine typically involves the reaction of 2-chloro-4-methylpyrimidine with phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methyl-6-phenoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2-Chloro-4-methyl-6-phenoxypyrimidine and related pyrimidine derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Features/Applications Evidence ID
This compound Cl (2), CH₃ (4), OPh (6) C₁₁H₉ClN₂O Intermediate for pharmaceuticals; discontinued commercially 7, 9
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Cl (2), 3-NO₂PhO (4), thiophen-2-yl (6) C₁₅H₁₀ClN₃O₃S Synthesized via novel methods; potential agrochemical applications 1
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine Cl (4), OEt (6), SCH₃ (2) C₇H₉ClN₂OS Ethoxy and methylthio groups enhance stability; used in material science 2
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), CH₃ (6), COOH (4) C₆H₅ClN₂O₂ Carboxylic acid group enables salt formation; drug intermediate 3
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Cl (4), CH₃ (5,6), CF₃ (2) C₇H₇ClF₃N₂ Trifluoromethyl group increases lipophilicity; agrochemical uses 6
2-Chloro-6-methylpyrimidin-4-amine Cl (2), CH₃ (6), NH₂ (4) C₅H₆ClN₃ Amine group enhances nucleophilicity; precursor for anti-inflammatory drugs 5
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Cl (4), OCH₃ (6), CH₃ (2), NH₂ (5) C₆H₈ClN₃O Methoxy group improves metabolic stability; pharmaceutical intermediate 8

Key Research Findings

  • Synthetic Methods: Novel routes for analogs like 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine emphasize efficiency and scalability , while reductions using iron/HCl are common for amine derivatives ().
  • Commercial Status : The main compound is discontinued (), but structurally related pyrimidines (e.g., ) remain available, highlighting market demand for specialized substituents.

Biological Activity

Overview

2-Chloro-4-methyl-6-phenoxypyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, including antibacterial, antiviral, antifungal, and anticancer properties. Its unique structure, characterized by a chloro group and a phenoxy moiety, contributes to its diverse pharmacological effects. This article synthesizes available research findings to provide a comprehensive overview of the biological activity of this compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It has been shown to inhibit key enzymes involved in DNA replication and repair, which may explain its anticancer properties. For instance, studies indicate that it can inhibit the phosphorylation of VEGFR-2, leading to reduced levels of VEGF in cancer cell lines such as OVCAR-4 and MDA-MB-468 . This inhibition is linked to the suppression of the transcription factor STAT3, which plays a crucial role in tumor progression.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated in several studies:

Cell Line IC50 (µM) Mechanism
OVCAR-4 (ovarian cancer)5.67 ± 0.57Cell cycle arrest in S phase; inhibition of VEGFR-2
HepG2 (hepatocellular carcinoma)0.56 ± 0.01Induction of apoptosis; higher activity than Etoposide
MCF-7 (breast cancer)7.90Apoptosis via intrinsic pathway
PC-3 (prostate cancer)5.96Induction of apoptosis through both pathways

These results highlight the compound's potential as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses antibacterial and antifungal activities, although specific data on these effects are less robust compared to its anticancer activity.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • OVCAR-4 Cell Line Study : This study demonstrated that treatment with the compound reduced VEGF levels significantly and induced cell cycle arrest, suggesting its potential as an anticancer agent targeting angiogenesis.
  • HepG2 Cell Line Study : The compound exhibited potent cytotoxicity with an IC50 value significantly lower than standard chemotherapy agents like Etoposide, indicating its promise in liver cancer treatment.
  • Mechanistic Insights : Molecular docking studies confirmed that the phenoxy group enhances binding affinity to targets involved in tumor growth and metastasis, reinforcing the importance of this structural feature in the compound's biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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